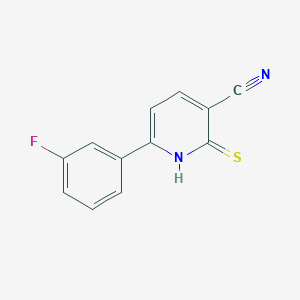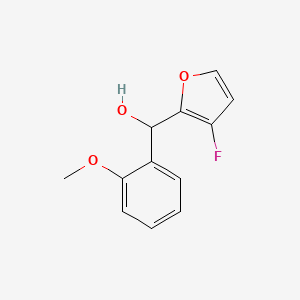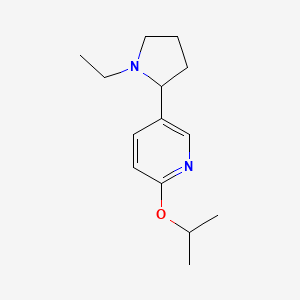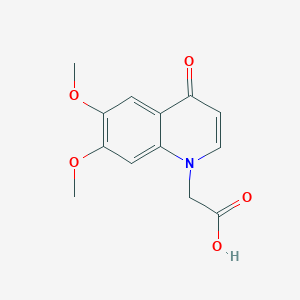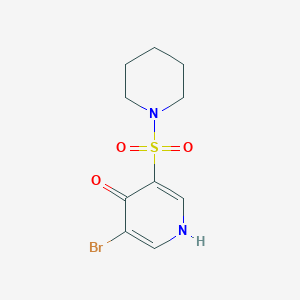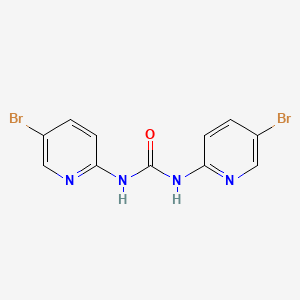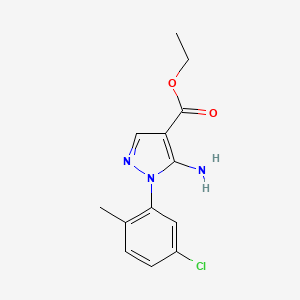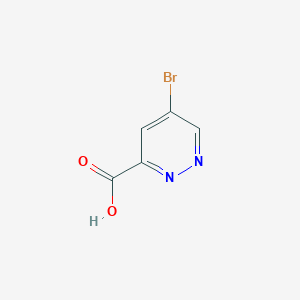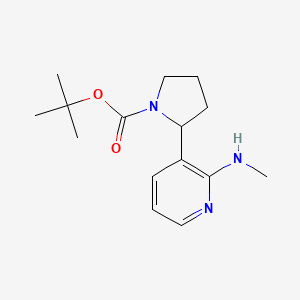
tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル シクロプロピル(5-(1-ホルミルピペリジン-2-イル)ピリジン-2-イル)カルバメートは、さまざまな科学研究分野で関心を集めている複雑な有機化合物です。
準備方法
合成経路と反応条件
tert-ブチル シクロプロピル(5-(1-ホルミルピペリジン-2-イル)ピリジン-2-イル)カルバメートの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つには、鈴木・宮浦カップリングの使用が含まれます。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。この反応は、その穏やかな条件と官能基許容性で知られており、複雑な分子の合成に適しています。
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、反応条件の最適化が含まれる場合があります。これには、高度な触媒、制御された反応環境、効率的な精製技術の使用が含まれる場合があります。正確な工業方法には、生産プロセスの規模と特定の要件に応じて違いがあります。
化学反応の分析
反応の種類
tert-ブチル シクロプロピル(5-(1-ホルミルピペリジン-2-イル)ピリジン-2-イル)カルバメートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、分子に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去するか、水素原子を付加することができます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、およびさまざまな求核剤と求電子剤(置換反応用)が含まれます。これらの反応の条件は異なる可能性がありますが、多くの場合、目的の変換を促進するために、制御された温度、特定の溶媒、および触媒が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。置換反応は、使用される求核剤または求電子剤に応じて、さまざまな官能基を導入することができます。
科学研究への応用
tert-ブチル シクロプロピル(5-(1-ホルミルピペリジン-2-イル)ピリジン-2-イル)カルバメートは、いくつかの科学研究への応用があります。
化学: それは、より複雑な分子を作成するための有機合成における構成要素として使用されます。
生物学: その独特の構造により、生体経路や相互作用の研究に使用できます。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
tert-ブチル シクロプロピル(5-(1-ホルミルピペリジン-2-イル)ピリジン-2-イル)カルバメートがその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの相互作用は、さまざまな生体経路に影響を与え、目的の治療的または化学的結果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用コンテキストによって異なります。
類似の化合物との比較
類似の化合物
いくつかの類似した化合物には以下が含まれます。
- tert-ブチル (5-クロロ-1H-ピロロ[2,3-b]ピリジン-6-イル)カルバメート
- tert-ブチル (5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン-4-イル)カルバメート
- tert-ブチル 2,6-ジオキソピペリジン-3-イルカルバメート
独自性
tert-ブチル シクロプロピル(5-(1-ホルミルピペリジン-2-イル)ピリジン-2-イル)カルバメートを際立たせているのは、その官能基と環のユニークな組み合わせです。これにより、独特の化学的特性と潜在的な用途が提供されます。その構造により、多様な化学的修飾と相互作用が可能になり、さまざまな研究分野で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Some similar compounds include:
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
What sets tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate apart is its unique combination of functional groups and rings, which provide it with distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C19H27N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
tert-butyl N-cyclopropyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(15-8-9-15)17-10-7-14(12-20-17)16-6-4-5-11-21(16)13-23/h7,10,12-13,15-16H,4-6,8-9,11H2,1-3H3 |
InChIキー |
KGTNWRBYWUIJJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)C3CCCCN3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

